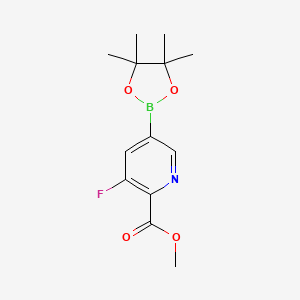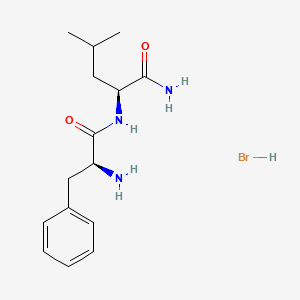
(2-Hydroxyphenyl)ammonium sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyphenyl)ammonium sulfate, also known as bisthis compound, is an organic compound with the molecular formula C12H16N2O6S. It is a sulfate salt of (2-hydroxyphenyl)amine, commonly used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: (2-Hydroxyphenyl)ammonium sulfate can be synthesized through the reaction of (2-hydroxyphenyl)amine with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfate salt. The process involves dissolving (2-hydroxyphenyl)amine in a suitable solvent, such as methanol, and then slowly adding sulfuric acid while maintaining a low temperature to prevent decomposition.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where (2-hydroxyphenyl)amine and sulfuric acid are mixed under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound.
化学反応の分析
Types of Reactions: (2-Hydroxyphenyl)ammonium sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form (2-hydroxyphenyl)amine or other reduced products.
Substitution: It can undergo substitution reactions where the hydroxyl group or the ammonium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens or alkylating agents, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: (2-Hydroxyphenyl)amine or other reduced products.
Substitution: Substituted phenyl derivatives with different functional groups.
科学的研究の応用
(2-Hydroxyphenyl)ammonium sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2-Hydroxyphenyl)ammonium sulfate involves its interaction with molecular targets and pathways in biological systems. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or biochemical research.
類似化合物との比較
- (2-Hydroxyphenyl)amine
- (4-Hydroxyphenyl)ammonium sulfate
- (2-Hydroxyphenyl)acetic acid
Comparison:
(2-Hydroxyphenyl)amine: Unlike (2-Hydroxyphenyl)ammonium sulfate, it does not contain the sulfate group, which affects its solubility and reactivity.
(4-Hydroxyphenyl)ammonium sulfate: The position of the hydroxyl group differs, leading to variations in chemical properties and reactivity.
(2-Hydroxyphenyl)acetic acid: Contains a carboxyl group instead of an ammonium group, resulting in different chemical behavior and applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.
特性
IUPAC Name |
(2-hydroxyphenyl)azanium;sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7NO.H2O4S/c2*7-5-3-1-2-4-6(5)8;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUIDGXTJAQFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[NH3+])O.C1=CC=C(C(=C1)[NH3+])O.[O-]S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B8004040.png)
![6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8004043.png)


